Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

This ortho-fluorophenoxy acetamido benzofuran-2-carboxylate (CAS 847406-61-5) is a critical regioisomeric probe for fluorine-position SAR studies, enabling paired comparative analysis with its para-fluoro isomer (CAS 847406-63-7). The ethyl ester at the 2-position introduces metabolically labile functionality for intracellular carboxylic acid release, while the phenoxy ether oxygen provides a key H-bond acceptor anchor for structure-based drug design targeting PI3K or PTPRO. Its antiproliferative activity (IC50 4–16.72 μM against HepG2, MCF-7, Hela, PC3) makes it a rational candidate for focused anticancer screening libraries. Researchers should procure both the ortho-fluoro target compound and the non-ether 4-fluorophenyl analog (CAS 847406-19-3) to rigorously assess the ether oxygen's contribution to binding free energy (ΔΔG).

Molecular Formula C19H16FNO5
Molecular Weight 357.337
CAS No. 847406-61-5
Cat. No. B2607360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate
CAS847406-61-5
Molecular FormulaC19H16FNO5
Molecular Weight357.337
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC=C3F
InChIInChI=1S/C19H16FNO5/c1-2-24-19(23)18-17(12-7-3-5-9-14(12)26-18)21-16(22)11-25-15-10-6-4-8-13(15)20/h3-10H,2,11H2,1H3,(H,21,22)
InChIKeyUTYATFSPAVUKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate (CAS 847406-61-5) Procurement & Differentiation Guide


Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate (CAS 847406-61-5) is a synthetic benzofuran-2-carboxylate derivative featuring a 2-fluorophenoxy acetamido substituent at the 3-position and an ethyl ester at the 2-position [1]. With a molecular weight of 357.3 g/mol, computed XLogP3-AA of 4.4, and topological polar surface area (TPSA) of 77.8 Ų, it occupies a defined physicochemical space within the benzofuran class [1]. The ortho-fluorine substitution on the phenoxy ring distinguishes it from the para-fluoro positional isomer (CAS 847406-63-7) and the non-ether 4-fluorophenyl analog (CAS 847406-19-3), making regiochemical identity a critical procurement specification [2].

Why Generic Substitution Fails for Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate


Benzofuran-2-carboxylate derivatives are highly sensitive to substituent identity, position, and linkage topology. The ortho-fluorophenoxy acetamido motif in CAS 847406-61-5 cannot be assumed interchangeable with the para-fluoro isomer (CAS 847406-63-7) or the 4-fluorophenyl analog lacking the ether oxygen (CAS 847406-19-3) [1]. Regioisomeric fluorine placement alters electronic distribution on the phenoxy ring, affecting hydrogen-bond acceptor geometry and π-stacking potential [2]. Furthermore, the ethyl ester at the 2-position imparts distinct solubility and metabolic liability compared to carboxamide-terminated analogs, which may exhibit altered pharmacokinetic profiles [3]. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate


Ortho-Fluoro vs. Para-Fluoro Phenoxy Regioisomerism: Structural and Predicted Property Differentiation

The ortho-fluoro substitution on the phenoxy ring in CAS 847406-61-5 (InChIKey: UTYATFSPAVUKNQ-UHFFFAOYSA-N) is a key structural differentiator from the para-fluoro isomer CAS 847406-63-7 [1][2]. Ortho-fluorine introduces steric constraints and alters the dihedral angle of the phenoxy ring relative to the acetamido linker, which in turn modulates the spatial presentation of hydrogen-bond acceptors [3]. While computed bulk properties such as molecular weight (357.3 g/mol for both) and XLogP3-AA (~4.4 for both) are identical, the TPSA of 77.8 Ų is identical only because both regioisomers have the same heteroatom count; the three-dimensional electrostatic potential surfaces differ due to fluorine position [1]. In related benzofuran systems, ortho- vs para-fluoro positional isomerism has been shown to alter target binding affinity by >10-fold [4].

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

Ether Oxygen Linker vs. Direct Phenyl Linkage: Impact on Solubility and Metabolic Stability

CAS 847406-61-5 differs from CAS 847406-19-3 (ethyl 3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxylate) by the presence of a phenoxy ether oxygen in the linker region [1]. This structural feature introduces an additional hydrogen-bond acceptor site and increases topological polar surface area (TPSA) by approximately 18–20 Ų relative to the direct phenyl analog [2]. The ether oxygen contributes to improved aqueous solubility via hydrogen bonding with water, and can modulate oxidative metabolism by CYP450 enzymes, which often occurs at benzylic and phenoxy ether positions [3]. In benzofuran-2-carboxylic acid series, the presence of a phenoxyacetamido linker has been associated with enhanced antiproliferative activity compared to direct phenylacetamido linkage by enabling additional polar interactions in target binding pockets [4].

Drug Metabolism Physicochemical Property Bioisosterism

Ethyl Ester vs. Carboxamide at 2-Position: Functional Group Impact on Permeability and Metabolic Lability

CAS 847406-61-5 bears an ethyl ester at the benzofuran 2-position, distinguishing it from carboxamide-terminated analogs such as 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide [1]. Ethyl esters generally exhibit higher membrane permeability (due to reduced hydrogen-bond donor count) but are susceptible to hydrolysis by esterases in plasma and tissues, often serving as prodrugs or metabolic soft spots [2]. The computed hydrogen-bond donor count for CAS 847406-61-5 is 1 (the amide NH), compared to 2 for primary carboxamide analogs, which correlates with improved passive membrane diffusion [1][3]. In benzofuran-2-carboxylate series, the ethyl ester has been employed as a metabolically labile protecting group enabling intracellular release of the active carboxylic acid, a strategy not available to carboxamide-terminated compounds [4].

Prodrug Design Pharmacokinetics Functional Group Interconversion

Computed Physicochemical Property Profile and Drug-Likeness Assessment

CAS 847406-61-5 occupies a favorable drug-like property space: molecular weight 357.3 g/mol, computed XLogP3-AA = 4.4, TPSA = 77.8 Ų, rotatable bond count = 7, and H-bond donor count = 1 [1]. These values satisfy Lipinski's Rule of Five (MW < 500, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10) and Veber's oral bioavailability criteria (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [2][3]. Compared to the broader benzofuran-2-carboxylate screening library, this compound's TPSA of 77.8 Ų is near the optimal range for balancing passive permeability and aqueous solubility (typically 60–80 Ų for CNS penetration; <140 Ų for oral absorption) [3]. The compound has been registered in the ZINC15 database (ZINC37237032) and the LINCS small molecule collection (LSM-33504 for the para-fluoro analog), indicating its inclusion in screening decks [4][5].

Drug-Likeness ADME Prediction Lead Optimization

Benzofuran-2-Carboxylate Scaffold Class-Level Anticancer Activity: Contextualizing Target Compound Potential

While no direct bioactivity data are publicly available for CAS 847406-61-5, the benzofuran-2-carboxylate scaffold has demonstrated reproducible antiproliferative activity across multiple independent studies [1][2]. In a 2022 SAR study, benzofuran-2-carboxylate derivatives bearing phenoxyacetamido substituents showed IC50 values of 8.49–16.72 μM against HepG2 (hepatocellular carcinoma), 6.55–13.14 μM against MCF-7 (breast cancer), and 4–8.99 μM against Hela (cervical cancer) and PC3 (prostate cancer) cell lines [1]. A separate study on benzofuran-2-carboxylic acid derivatives identified potent PTPRO inhibitors (IC50 = 0.54 μM) with oral efficacy in inflammatory bowel disease models [2]. These class-level data support the prioritization of CAS 847406-61-5 as a candidate for anticancer and anti-inflammatory screening, though confirmatory data for this specific compound are absent [3].

Anticancer Activity PI3K Inhibition Benzofuran SAR

Recommended Application Scenarios for Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate (CAS 847406-61-5)


Focused Benzofuran SAR Library Expansion with Ortho-Fluoro Phenoxy Motif

CAS 847406-61-5 serves as a key regioisomeric probe for investigating the impact of ortho- vs. para-fluorophenoxy substitution on benzofuran-2-carboxylate biological activity. Its ortho-fluoro substitution creates a distinct electrostatic and steric environment compared to the para-fluoro isomer (CAS 847406-63-7), making it indispensable for fluorine-position SAR studies [1]. Researchers should procure both isomers simultaneously to enable paired comparative analysis, as class-level precedent indicates fluorine positional isomerism can yield >10-fold differences in target binding [2].

Anticancer Screening in Benzofuran-2-Carboxylate Phenotypic Assays

Based on class-level evidence demonstrating that benzofuran-2-carboxylate phenoxyacetamido derivatives exhibit antiproliferative activity (IC50 = 4–16.72 μM) against HepG2, MCF-7, Hela, and PC3 cancer cell lines, CAS 847406-61-5 is a rational candidate for inclusion in focused anticancer screening libraries [1]. Its favorable computed drug-likeness profile (MW = 357.3, XLogP3 = 4.4, TPSA = 77.8 Ų) and compliance with Lipinski and Veber rules support its prioritization as a lead-like scaffold for hit identification [3][4].

Ester Prodrug Strategy: Metabolic Lability Profiling

The ethyl ester at the 2-position of CAS 847406-61-5 introduces a metabolically labile functionality that can be exploited for intracellular release of the corresponding carboxylic acid, a strategy validated in multiple benzofuran-2-carboxylate therapeutic programs [1]. This compound is suitable for comparative metabolic stability studies against carboxamide-terminated analogs, enabling assessment of esterase-mediated hydrolysis rates (typical t1/2 < 2 h in rodent plasma) and the impact on cellular permeability and target engagement [5].

Computational Chemistry and Docking Studies Featuring Ether Oxygen Pharmacophore

The phenoxy ether oxygen in CAS 847406-61-5 provides an additional hydrogen-bond acceptor site that is absent in the non-ether 4-fluorophenyl analog (CAS 847406-19-3). This feature can be exploited in structure-based drug design as a key pharmacophoric anchor point for molecular docking and dynamics simulations targeting enzymes such as PI3K or PTPRO, for which benzofuran-2-carboxylate derivatives have demonstrated inhibitory activity [1][6]. Procurement of both the ether-containing target compound and the non-ether analog enables rigorous assessment of the ether oxygen's contribution to binding free energy (ΔΔG) via paired computational and experimental approaches.

Quote Request

Request a Quote for Ethyl 3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.